molecular formula C33H37Cl2FN2O5S2 B605382 2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid CAS No. 1584732-36-4

2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid

Cat. No.: B605382
CAS No.: 1584732-36-4
M. Wt: 695.68
InChI Key: HNLHOKSDTBAERS-CWIPYCOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM-6761 is a potent inhibitor of the interaction between the proteins MDM2 and p53. This interaction is crucial in the regulation of the cell cycle and apoptosis. By inhibiting this interaction, AM-6761 has shown significant antitumor activity, particularly in the SJSA-1 osteosarcoma xenograft model .

Scientific Research Applications

AM-6761 has a wide range of applications in scientific research, including:

Preparation Methods

The synthesis of AM-6761 involves several steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, involving multiple steps of purification and characterization to ensure the desired purity and activity .

Chemical Reactions Analysis

AM-6761 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: AM-6761 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Mechanism of Action

AM-6761 exerts its effects by binding to the MDM2 protein, thereby preventing its interaction with the p53 protein. This inhibition stabilizes the p53 protein, allowing it to accumulate and activate the transcription of target genes involved in cell cycle arrest and apoptosis. The molecular targets and pathways involved include the p53 signaling pathway and the downstream effectors that mediate cell cycle arrest and programmed cell death .

Comparison with Similar Compounds

AM-6761 is unique in its high potency and selectivity for the MDM2-p53 interaction. Similar compounds include:

Properties

CAS No.

1584732-36-4

Molecular Formula

C33H37Cl2FN2O5S2

Molecular Weight

695.68

IUPAC Name

2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C33H37Cl2FN2O5S2/c1-32(2,3)45(42,43)18-27(19-8-9-19)38-30(21-10-11-25(35)26(36)13-21)24(20-6-5-7-22(34)12-20)15-33(4,31(38)41)16-28-37-17-23(44-28)14-29(39)40/h5-7,10-13,17,19,24,27,30H,8-9,14-16,18H2,1-4H3,(H,39,40)/t24-,27-,30-,33-/m0/s1

InChI Key

HNLHOKSDTBAERS-CWIPYCOQSA-N

SMILES

CC1(CC(C(N(C1=O)C(CS(=O)(=O)C(C)(C)C)C2CC2)C3=CC(=C(C=C3)Cl)F)C4=CC(=CC=C4)Cl)CC5=NC=C(S5)CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AM-6761;  AM 6761;  AM6761; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid
Reactant of Route 2
2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid
Reactant of Route 3
2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid
Reactant of Route 4
2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid
Reactant of Route 5
2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid
Reactant of Route 6
2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid

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